

Application Notes for N-Propionyl Mesalazine-d3 in LC-MS/MS Analysis

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Compound of Interest

Compound Name: *N*-Propionyl Mesalazine-d3

Cat. No.: B589185

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Introduction

N-Propionyl Mesalazine-d3 is the deuterium-labeled form of N-Propionyl Mesalazine. Deuterated compounds are frequently employed as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[1] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the use of **N-Propionyl Mesalazine-d3** as an internal standard for the quantification of Mesalazine (5-aminosalicylic acid, 5-ASA) in biological matrices.

Mesalazine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease.^{[2][3]} Accurate measurement of its concentration in plasma or other biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.^[3] Due to the polar nature of Mesalazine, derivatization is often employed to improve its chromatographic retention and detection sensitivity.^{[4][5]} Propionylation of Mesalazine to form N-Propionyl Mesalazine is a common derivatization strategy.^{[4][5]}

Chemical Properties

Property	Value
Chemical Name	2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid
Synonyms	N-Propionyl Mesalamine-D3; 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl-d3 Mesalamine; N-Propionyl 5-Aminosalicylic Acid-d3
CAS Number	1330265-97-8
Molecular Formula	C ₁₀ H ₈ D ₃ NO ₄
Molecular Weight	212.22 g/mol

Principle of the Method

This method involves the simultaneous analysis of the derivatized analyte (N-Propionyl Mesalamine) and the deuterated internal standard (**N-Propionyl Mesalamine-d3**) by LC-MS/MS. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variability in extraction recovery and ionization efficiency.

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of N-Propionyl Mesalamine and its deuterated internal standard, **N-Propionyl Mesalamine-d3**. The mass transitions are for the in-situ derivatized Mesalamine and Mesalamine-d3.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
N-Propionyl Mesalamine	210.1	192.1	Positive
N-Propionyl Mesalamine-d3 (Internal Standard)	213.1	195.1	Positive

Table 1: Multiple Reaction Monitoring (MRM) transitions for the analysis of N-Propionyl Mesalazine and **N-Propionyl Mesalazine-d3**.^[6]

Experimental Protocol

This protocol describes a typical bioanalytical method for the quantification of Mesalazine in human plasma using **N-Propionyl Mesalazine-d3** as an internal standard, following derivatization.

Materials and Reagents

- Mesalazine reference standard
- **N-Propionyl Mesalazine-d3** (Internal Standard)
- Human plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Propionic anhydride
- Deionized water

Preparation of Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesalazine in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **N-Propionyl Mesalazine-d3** in methanol.
- Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with the same diluent.

- Derivatizing Reagent (1% Propionic Anhydride in Methanol): Prepare fresh daily.

Sample Preparation

- To 100 μ L of plasma sample (calibration standard, quality control, or unknown sample), add 25 μ L of the Internal Standard Working Solution.
- Add 200 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Add 50 μ L of 1% propionic anhydride in methanol.
- Incubate at 40°C for 15 minutes to allow for derivatization.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 column (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate	0.5 mL/min
Injection Volume	10 µL
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Ion Source Temp.	500°C
IonSpray Voltage	5500 V

Table 2: Suggested LC-MS/MS parameters. These may need to be optimized for specific instrumentation.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

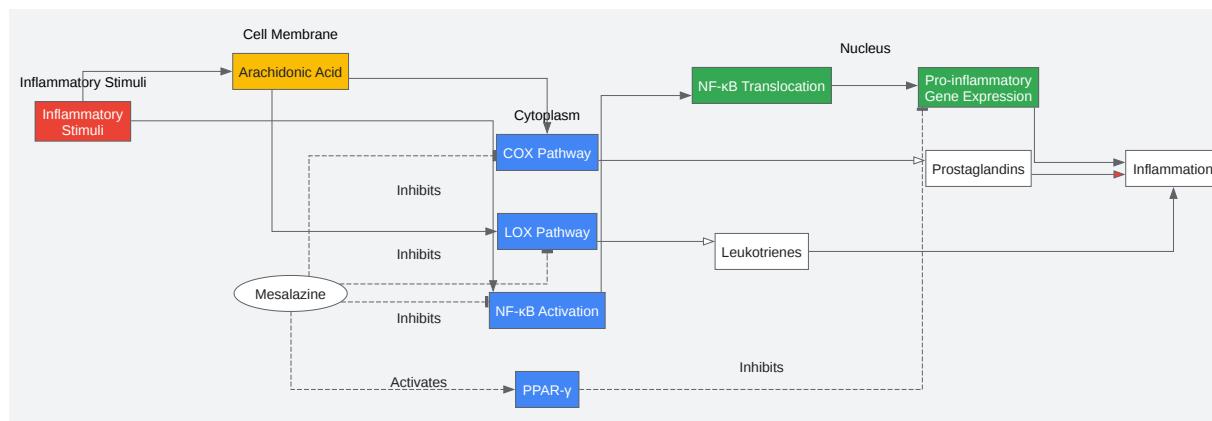
- Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
- Linearity: A linear relationship between the concentration and the peak area ratio over a defined range.

- Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically $\pm 15\%$, and $\pm 20\%$ at the Lower Limit of Quantification - LLOQ).
- Recovery: The extraction efficiency of the analyte and internal standard.
- Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
- Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Mesalazine Mechanism of Action

The following diagram illustrates the proposed anti-inflammatory signaling pathways of Mesalazine.

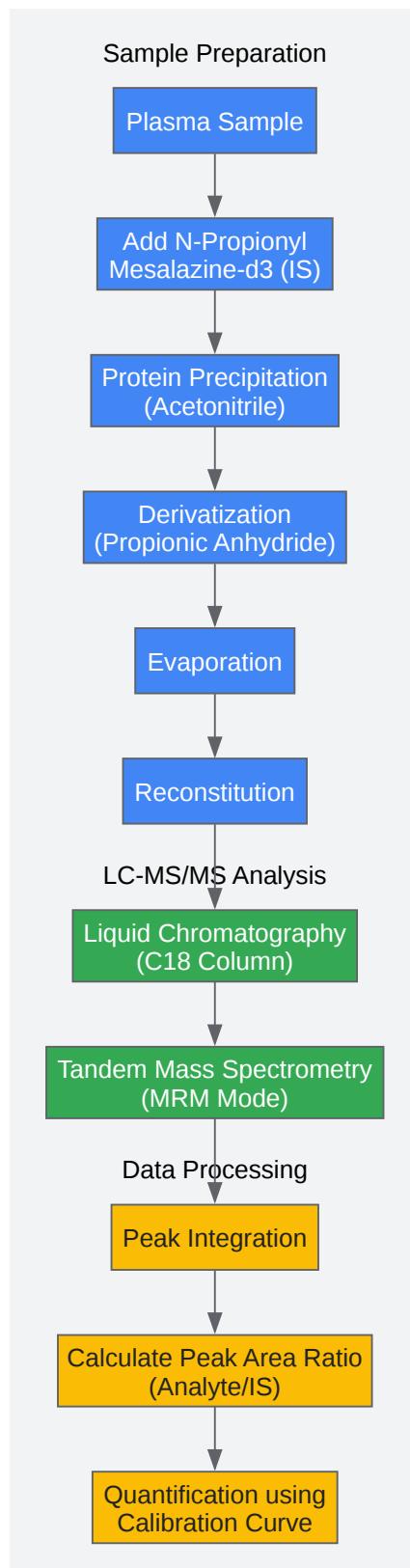


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Caption: Mesalazine Anti-inflammatory Signaling Pathways.

LC-MS/MS Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of Mesalazine using **N-Propionyl Mesalazine-d3** as an internal standard.



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Caption: LC-MS/MS Bioanalytical Workflow.

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